molecular formula C10H13N5O3 B1677857 Oxetanocin A CAS No. 103913-16-2

Oxetanocin A

Cat. No.: B1677857
CAS No.: 103913-16-2
M. Wt: 251.24 g/mol
InChI Key: LMJVXGOFWKVXAW-OXOINMOOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxetanocin A is biosynthesized via the oxidative ring contraction of a purine nucleoside co-opted from primary metabolism. This reaction is catalyzed by a B12-dependent radical S-adenosyl-l-methionine enzyme, OxsB, and a phosphohydrolase, OxsA . The process involves the formation of an oxetane aldehyde intermediate, which is subsequently reduced by a nonspecific dehydrogenase .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus megaterium strains that carry the necessary biosynthetic gene cluster. The productivity of the original strain can be unstable and low, but it can be enhanced by genetic manipulation and optimization of fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Oxetanocin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Oxetanocin A has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of novel nucleoside analogues.

    Biology: Studied for its role in inhibiting DNA polymerases and its potential as a tool for studying DNA replication and repair mechanisms.

    Medicine: Investigated for its antiviral, antitumor, and antibacterial properties. .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJVXGOFWKVXAW-OXOINMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146141
Record name Oxetanocin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103913-16-2
Record name Oxetanocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103913-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetanocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103913162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetanocin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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